3-Amino-1-methylpyrazole hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-7-3-2-4(5)6-7;/h2-3H,1H3,(H2,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDAAXXXYJNTBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127107-29-3 | |
| Record name | 1H-Pyrazol-3-amine, 1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127107-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 127107-29-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Chemical Reactivity and Transformation Pathways of 3 Amino 1 Methylpyrazole Hydrochloride
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org
The pyrazole (B372694) ring is an electron-rich heterocyclic system capable of undergoing electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the electronic properties and positions of the existing substituents on the ring. mdpi.com For 3-amino-1-methylpyrazole, the ring contains two key substituents: an amino group at the C3 position and a methyl group at the N1 position.
The amino group is a powerful activating group, meaning it increases the rate of electrophilic substitution by donating electron density to the ring through resonance. This effect enhances the nucleophilicity of the pyrazole ring, particularly at the positions ortho and para to the amino group. The N1-methyl group also contributes to the electron density of the ring. Consequently, the C4 and C5 positions are activated towards electrophilic attack. Generally, in pyrazole systems, the C4 position is the most susceptible to electrophilic attack unless it is already blocked. researchgate.net The combined activating effects of the C3-amino and N1-methyl groups strongly direct incoming electrophiles to the C4 and C5 positions, with the C4 position being the most probable site of substitution due to its higher electron density.
The halogenation of pyrazoles is a critical transformation for synthesizing precursors for agrochemicals and pharmaceuticals. beilstein-archives.org Direct C-H halogenation of aminopyrazole derivatives has been successfully achieved using N-halosuccinimides (NXS, where X = Cl, Br, I) as safe and effective halogenating agents. beilstein-archives.orgresearchgate.net
For 3-amino-1-methylpyrazole, electrophilic halogenation is expected to occur preferentially at the C4 position. The reaction proceeds under mild, metal-free conditions, often at room temperature with a solvent like dimethyl sulfoxide (B87167) (DMSO) which can act as both a solvent and a catalyst. beilstein-archives.org The use of reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) provides a straightforward method to introduce chlorine, bromine, or iodine atoms onto the pyrazole ring.
Table 1: Halogenation of Aminopyrazole Derivatives This table is based on analogous reactions with 3-aryl-1H-pyrazol-5-amines, which serve as a model for the reactivity of 3-amino-1-methylpyrazole.
| Halogenating Agent | Halogen Introduced | Typical Product | Reference |
| N-Chlorosuccinimide (NCS) | Chlorine (Cl) | 4-Chloro-3-amino-1-methylpyrazole | beilstein-archives.org |
| N-Bromosuccinimide (NBS) | Bromine (Br) | 4-Bromo-3-amino-1-methylpyrazole | beilstein-archives.orgresearchgate.net |
| N-Iodosuccinimide (NIS) | Iodine (I) | 4-Iodo-3-amino-1-methylpyrazole | beilstein-archives.orgresearchgate.net |
Nitration introduces a nitro (NO₂) group onto an aromatic ring and is a key reaction in the synthesis of many energetic materials and chemical intermediates. nih.govmasterorganicchemistry.com The reaction typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), the active electrophile.
In the case of 3-amino-1-methylpyrazole, the strong activating nature of the amino group, combined with the N-methyl group, directs nitration towards the C4 and C5 positions. The reaction of 3-aminopyrazole (B16455) with nitrating agents has been shown to yield nitrated products. nih.gov Given the high reactivity of the substrate, the reaction conditions must be carefully controlled to prevent over-nitration or side reactions. It is anticipated that mononitration will occur selectively at the C4 position. Further nitration, if forced under more vigorous conditions, could potentially lead to the formation of dinitro derivatives such as 4,5-dinitro-1-methyl-3-aminopyrazole. nih.gov
Nucleophilic Reactivity and Derivatization at the Amino Group
The exocyclic amino group at the C3 position of 3-amino-1-methylpyrazole is a primary amine and thus possesses a lone pair of electrons, making it a potent nucleophile. This allows for a wide range of derivatization reactions, including acylation and the formation of imines.
The amino group of 3-amino-1-methylpyrazole readily reacts with acylating agents such as acyl chlorides and acid anhydrides. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide linkage.
The acylation converts the basic amino group into a neutral amide group, a transformation that is often used as a protecting group strategy in multi-step syntheses. libretexts.org By acylating the amine, its nucleophilicity and activating effect on the pyrazole ring are significantly reduced, which can prevent unwanted side reactions during subsequent synthetic steps, such as electrophilic substitution on the ring. libretexts.org The amide can later be hydrolyzed back to the amine under acidic or basic conditions.
Table 2: Common Acylating Agents for Amines
| Acylating Agent | Product Functional Group | Example Reagent |
| Acyl Chloride | Amide | Acetyl chloride |
| Acid Anhydride | Amide | Acetic anhydride |
| Sulfonyl Chloride | Sulfonamide | p-Toluenesulfonyl chloride |
A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. wikipedia.org These compounds, also known as imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). wikipedia.orgresearchgate.net
The reaction of 3-amino-1-methylpyrazole with aldehydes or ketones provides access to a variety of pyrazole-derived Schiff bases. ijpsonline.com The synthesis is typically carried out by stirring the reactants at room temperature in a suitable solvent like ethanol. ijpsonline.comnih.gov The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to yield the final imine product. wikipedia.org These reactions are often reversible.
Table 3: Carbonyl Compounds for Schiff Base Formation
| Carbonyl Compound Class | Example Reactant | Resulting C=N Bond |
| Aromatic Aldehyde | Benzaldehyde | -N=CH-Ph |
| Aliphatic Aldehyde | Acetaldehyde | -N=CH-CH₃ |
| Ketone | Acetone | -N=C(CH₃)₂ |
| Dialdehyde | Terephthalaldehyde | Forms bis-imine structures |
This reactivity allows for the facile modification of the 3-amino-1-methylpyrazole scaffold, linking it to other molecular fragments and enabling the synthesis of complex ligands for coordination chemistry or molecules with potential biological applications. ijpsonline.com
Cyclization and Annulation Reactions Involving 3-Amino-1-methylpyrazole Hydrochloride
This compound serves as a versatile precursor for the construction of fused heterocyclic systems through cyclization and annulation reactions. The presence of the amino group and the adjacent ring nitrogen atom allows it to act as a binucleophile, reacting with various electrophilic reagents to form new rings.
The reaction of 3-amino-1-methylpyrazole with bifunctional electrophiles is a common strategy for synthesizing fused pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest due to their structural similarity to purine (B94841) bases, which imparts them with a wide range of biological activities. mdpi.com
Pyrazolo[1,5-a]pyrimidines
The condensation of 3-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents is a widely employed method for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov The reaction generally proceeds through the initial attack of the endocyclic nitrogen atom on one of the carbonyl groups, followed by cyclization involving the exocyclic amino group. When unsymmetrical 1,3-dicarbonyl compounds are used, a mixture of regioisomers can be formed. nih.gov
For instance, the reaction of 3-aminopyrazoles with β-keto esters has been extensively used to prepare pyrazolo[1,5-a]pyrimidin-7-ones. nih.gov The reaction conditions often involve heating the reactants in a suitable solvent, sometimes in the presence of an acid or base catalyst.
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazole Derivatives
| 3-Aminopyrazole Derivative | Reagent | Conditions | Product | Yield (%) | Reference |
| 5-Amino-3-methylpyrazole | Diethyl malonate | Sodium ethanolate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 | nih.gov |
| 3-Aminopyrazole | Enaminone | Acetic acid, Ammonium (B1175870) acetate (B1210297), Reflux | Substituted pyrazolo[1,5-a]pyrimidine | Not specified | chim.it |
| 5-Amino-1H-pyrazole | Enaminone | Pyridine (B92270), Reflux, 12h | Substituted pyrazolo[1,5-a]pyrimidine | Not specified | chim.it |
Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolo[3,4-b]pyridines often involves the reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. nih.gov In the case of 1,3-dicarbonyl compounds, the reaction can lead to two regioisomers, with the outcome depending on the relative reactivity of the two carbonyl groups. nih.gov The use of α,β-unsaturated ketones as 1,3-CCC-biselectrophiles in reactions with 5-aminopyrazoles also yields 1H-pyrazolo[3,4-b]pyridines. nih.gov
A variety of catalysts and reaction conditions have been explored for these syntheses, including the use of Lewis acids like ZrCl₄, which can facilitate the cyclization process. researchgate.net
Table 2: Synthesis of Pyrazolo[3,4-b]pyridines from Aminopyrazole Derivatives
| 3-Aminopyrazole Derivative | Reagent | Conditions | Product | Yield (%) | Reference |
| 5-Amino-1-phenylpyrazole | (E)-4-Aryl-but-3-en-2-one | ZrCl₄, EtOH/DMF, 95 °C, 16h | 4-Aryl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 13-28 | researchgate.net |
| 5-Aminopyrazole | 1,3-Diketones | Glacial Acetic Acid | Substituted 1H-pyrazolo[3,4-b]pyridine | Not specified | nih.gov |
| 3-Amino-1-phenyl-1H-pyrazole | Benzoylacetonitrile, Aromatic aldehyde | Ammonium acetate | Substituted pyrazolo[3,4-b]pyridine | Not specified | youtube.com |
The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate to form a dihydropyridine (B1217469), which can then be oxidized to a pyridine. wikipedia.orgchemtube3d.com While there are no specific reports found on the use of this compound in a classic Hantzsch-type reaction to form a simple pyridine ring, heterocyclic amines can be employed in variations of this synthesis.
Given the structure of 3-amino-1-methylpyrazole, it is conceivable that it could act as the nitrogen donor in a Hantzsch-like condensation. In such a scenario, the exocyclic amino group would participate in the formation of the dihydropyridine ring. The reaction would likely proceed through the formation of an enamine from the aminopyrazole and a β-ketoester, which would then react with a Knoevenagel condensation product derived from an aldehyde and a second equivalent of the β-ketoester. acs.org The resulting product would be a pyrazolo-fused dihydropyridine, a scaffold of potential interest in medicinal chemistry. However, without specific experimental data, this remains a theoretical pathway.
Diazotization Chemistry and Derived Products
The exocyclic amino group of this compound can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. nih.gov This reaction converts the amino group into a diazonium salt, which is a versatile intermediate in organic synthesis. The resulting 1-methyl-1H-pyrazol-3-diazonium salt can then be subjected to various transformations.
The stability and reactivity of pyrazole-derived diazonium salts are influenced by the substituents on the pyrazole ring. rsc.org These diazonium salts can undergo a variety of reactions, including:
Sandmeyer-type reactions: The diazonium group can be replaced by a range of nucleophiles, such as halides (Cl, Br, I) or a cyano group, often with the use of a copper(I) salt catalyst.
Schiemann-type reactions: Fluorine can be introduced by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.
Gomberg-Bachmann-type reactions: Arylation can be achieved by reacting the diazonium salt with an aromatic compound.
Azo coupling reactions: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols or anilines, to form azo dyes. Diazotized 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one, for example, has been shown to couple with active methylene (B1212753) nitriles to yield cyanohydrazones. rsc.org
One study reported the deaminative transformation of a substituted aminopyrazole through diazotization, followed by arylation via a Suzuki-Miyaura cross-coupling reaction. nih.gov Another report describes the diazotization of 5-amino-1H-pyrazole-4-carbonitriles to synthesize pyrazolo[3,4-d] nih.govnih.govnih.govtriazin-4-ones. researchgate.net These examples highlight the synthetic utility of diazotized aminopyrazoles.
Thermal and Photochemical Transformations
Information regarding the specific thermal and photochemical transformations of this compound is limited in the reviewed literature.
Thermal Transformations: The melting point of this compound is reported to be in the range of 203-208 °C with decomposition, indicating that the compound is thermally labile. sigmaaldrich.com However, detailed studies on the specific decomposition products have not been found. The thermal decomposition of related heterocyclic compounds can be complex, potentially leading to ring fragmentation or polymerization.
Photochemical Transformations: No specific studies on the photochemical reactions of 3-amino-1-methylpyrazole or its hydrochloride salt were identified. The photochemical behavior of heterocyclic compounds can vary widely depending on the chromophores present and the reaction conditions. For instance, the photolysis of a pyrazole N-oxide derivative, 4,4-dimethyl-3,5-diphenyl-4H-pyrazole 1-oxide, has been reported to lead to a rearrangement to 5,5-dimethyl-3,4-diphenyl-5H-pyrazole 1-oxide. rsc.org However, the relevance of this to the photochemistry of 3-amino-1-methylpyrazole is uncertain without further investigation.
Coordination Chemistry of 3 Amino 1 Methylpyrazole Hydrochloride
Ligand Properties of 3-Amino-1-methylpyrazole Hydrochloride
Donor Atom Characteristics (N-donors from pyrazole (B372694) ring and amino group)
3-Amino-1-methylpyrazole possesses two primary nitrogen donor sites: the pyridine-like N2 atom of the pyrazole ring and the nitrogen atom of the exocyclic amino group. The lone pair of electrons on the sp²-hybridized N2 atom is readily available for coordination to a metal center. This is a common coordination mode for pyrazole-based ligands.
In complexes involving the related ligand 4-acetyl-3-amino-5-methylpyrazole, coordination has been observed to occur through the N2 atom of the pyrazole ring. researchgate.net Similarly, studies on unsubstituted 3-aminopyrazole (B16455) show coordination occurring through the ring nitrogen atoms. nih.gov The exocyclic 3-amino group also provides a potential coordination site. While less basic than the ring nitrogen, the amino group can and does participate in coordination, sometimes leading to the formation of polymeric chains where the ligand bridges between two metal centers. nih.gov
Chelation Potential
Chelation involves the formation of a ring structure by a single ligand binding to a metal ion through two or more donor atoms. For 3-Amino-1-methylpyrazole, this would most likely involve simultaneous coordination of the pyrazole N2 atom and the 3-amino group to the same metal ion. However, the geometry of the ligand, with the amino group adjacent to the N2 atom, may not be ideal for forming a stable five-membered chelate ring.
Instead of chelation, monodentate coordination through the pyridine-like N2 atom is more commonly observed. In this mode, the ligand occupies a single coordination site on the metal. Alternatively, the ligand can act as a bridging unit, linking two different metal centers, with the pyrazole ring coordinating to one metal and the amino group to another, resulting in polymeric structures. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with aminopyrazole ligands is typically achieved through the direct reaction of the ligand with a metal salt in a suitable solvent.
Formation of Transition Metal Complexes (e.g., Zn(II), Cu(II), Hg(II), Ni(II), Co(II))
Complexes of several transition metals have been synthesized using aminopyrazole derivatives. For instance, the reaction of 3-amino-5-methylpyrazole (B16524) with metal chlorides and sulfates in solution has yielded complexes of Zn(II), Mn(II), Co(II), and Cu(II). researchgate.net Similarly, various Zn(II) complexes have been prepared using ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate, a functionalized derivative of the title compound. mdpi.com These reactions typically involve mixing stoichiometric amounts of the ligand and the metal salt (e.g., ZnCl₂, Cu(NO₃)₂, CoSO₄) in a solvent like methanol or ethanol and allowing the complex to crystallize upon cooling or evaporation. researchgate.netmdpi.com The resulting products are often crystalline solids that can be characterized by various spectroscopic and analytical methods. researchgate.net
Influence of Anions and Metal-to-Ligand Ratios
The nature of the anion associated with the metal salt and the metal-to-ligand molar ratio used in the synthesis can significantly influence the stoichiometry and structure of the final coordination compound.
Research on the related ligand ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate (L) with zinc salts demonstrates this effect clearly. When reacted with zinc halides (ZnCl₂, ZnBr₂, ZnI₂), neutral tetrahedral complexes with the general formula ZnL₂X₂ are formed. mdpi.com However, when zinc nitrate is used, an octahedral ionic complex, Zn(L)₂(H₂O)₄₂, is isolated, where the nitrate ions are not directly coordinated to the metal but act as counter-ions, with water molecules occupying coordination sites. mdpi.com
Similarly, studies on copper(II) complexes with trimethyl-pyrazole show that CuCl₂ yields a chloride-bridged dimeric structure with a 2:1 ligand-to-metal ratio, whereas Cu(NO₃)₂ produces a monomeric complex with a 4:1 ligand-to-metal ratio, where nitrate acts as a counter-ion. nih.gov The metal-to-ligand ratio is also a critical factor. In the reaction between a pyrazole-based ligand and copper(II) chloride, using a 1:1 molar ratio can yield a different complex compared to a 1:2 ratio. researchgate.net These findings underscore the role of both the anion and stoichiometry in directing the self-assembly of the final coordination architecture.
Structural Elucidation of Coordination Compounds
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds. Structural studies on complexes with ligands similar to 3-Amino-1-methylpyrazole reveal common coordination geometries and bonding patterns.
For example, the crystal structure of a copper(II) nitrate complex with four 3-aminopyrazole (apz) ligands, [Cu(NO₃)₂(C₃H₅N₃)₄], shows the Cu(II) ion in an octahedral [N₄O₂] coordination environment. nih.gov The equatorial plane is occupied by four nitrogen atoms from four different pyrazole ligands, while the axial positions are occupied by oxygen atoms from two nitrate anions. nih.gov
The following tables summarize representative data for complexes formed with aminopyrazole-type ligands.
Table 1: Examples of Synthesized Metal Complexes with Aminopyrazole Derivatives An interactive data table will be available in the digital version of this article.
| Metal Ion | Ligand (L) | Anion | Complex Formula | Observed Geometry | Reference |
|---|---|---|---|---|---|
| Zn(II) | Ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate | Br⁻ | [ZnL₂Br₂] | Tetrahedral | mdpi.com |
| Zn(II) | Ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate | NO₃⁻ | Zn(L)₂(H₂O)₄₂ | Octahedral | mdpi.com |
| Cu(II) | 3-Aminopyrazole | NO₃⁻ | [Cu(NO₃)₂(apz)₄] | Octahedral | nih.gov |
| Co(II) | 3-Amino-5-methylpyrazole | Cl⁻ | [CoCl₂L₂] | Not specified | researchgate.net |
Table 2: Selected Structural Data for Metal Complexes with Aminopyrazole Ligands An interactive data table will be available in the digital version of this article.
| Complex | Metal-Donor Bond | Bond Length (Å) | Coordination Geometry | Reference |
|---|---|---|---|---|
| [Cu(NO₃)₂(apz)₄] | Cu1—N1 | 2.033 | Octahedral | nih.gov |
| [Cu(NO₃)₂(apz)₄] | Cu1—N4 | 1.975 | Octahedral | nih.gov |
| [Cu(NO₃)₂(apz)₄] | Cu1—O1 | 2.614 | Octahedral | nih.gov |
| [ZnL₂Br₂] | Zn—Br | Not specified | Tetrahedral | mdpi.com |
Single Crystal X-ray Diffraction Studies of Complexes
For instance, the crystal structure of polymeric bis(3-amino-1H-pyrazole)cadmium dibromide reveals that the 3-aminopyrazole ligand can act as a bridging ligand, linking metal centers to form coordination polymers nih.gov. In this complex, the cadmium ions are coordinated by the pyrazole ring nitrogens, and the amino group participates in hydrogen bonding, which stabilizes the supramolecular structure nih.gov. Similarly, zinc(II) and mercury(II) complexes with 4-acetyl-3-amino-5-methyl-pyrazole demonstrate monodentate coordination through a pyrazole nitrogen atom, resulting in tetrahedral geometries doaj.orgresearchgate.net.
The crystal structure of 3-Amino-1-methylpyrazin-1-ium chloride, a related heterocyclic amine hydrochloride, shows that the chloride anion is involved in N—H···Cl hydrogen bonds, forming one-dimensional chains nih.gov. This suggests that in metal complexes of this compound, the chloride ion could either coordinate directly to the metal center or be present as a counter-ion involved in hydrogen bonding with the amino group of the ligand.
Table 1: Crystallographic Data for Related Aminopyrazole and Heterocyclic Amine Hydrochloride Compounds
| Compound | Formula | Crystal System | Space Group | Key Features | Reference |
| Polymeric bis(3-amino-1H-pyrazole)cadmium dibromide | {[CdBr₂(C₃H₅N₃)₂]}n | Orthorhombic | Pnma | Bridging 3-aminopyrazole ligands, formation of a 2D supramolecular network through hydrogen bonding. | nih.gov |
| [Zn(NCS)₂(aamp)₂] (aamp = 4-acetyl-3-amino-5-methyl-pyrazole) | C₁₄H₁₈N₈O₂S₂Zn | Monoclinic | P2₁/c | Tetrahedral Zn(II) center, monodentate coordination of the pyrazole ligand. | doaj.orgresearchgate.net |
| (Haamp)₂[Hg(SCN)₄] | C₁₂H₁₆HgN₁₀O₂S₄ | Monoclinic | C2/c | Tetrahedral [Hg(SCN)₄]²⁻ anion, protonated pyrazole cation. | doaj.orgresearchgate.net |
| 3-Amino-1-methylpyrazin-1-ium chloride | C₅H₈N₃⁺·Cl⁻ | Orthorhombic | Pca2₁ | N—H···Cl hydrogen bonds forming one-dimensional chains. | nih.gov |
Spectroscopic Signatures in Metal Complexes
Spectroscopic techniques are invaluable for elucidating the coordination of ligands to metal ions. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy provide insights into the changes in the electronic and vibrational properties of 3-Amino-1-methylpyrazole upon complexation.
Infrared (IR) Spectroscopy: The IR spectrum of free 3-Amino-1-methylpyrazole exhibits characteristic bands for the N-H stretching vibrations of the amino group, typically in the range of 3200-3400 cm⁻¹, and C=N and C=C stretching vibrations of the pyrazole ring at lower wavenumbers nih.govmdpi.com. Upon coordination to a metal ion, shifts in these vibrational frequencies are expected. Coordination through the pyrazole nitrogen is anticipated to cause a shift in the ring stretching vibrations. If the amino group is involved in coordination, a shift in the N-H stretching and bending frequencies would be observed . In metal complexes of other aminopyrazole derivatives, changes in the IR spectra have been used to confirm the coordination mode of the ligand uobaghdad.edu.iquobaghdad.edu.iq. For instance, in Schiff base complexes derived from 3-amino-1-phenyl-2-pyrazoline-5-one, the coordination through the azomethine nitrogen and a deprotonated oxygen atom was confirmed by shifts in the corresponding IR bands uobaghdad.edu.iq.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the structure of diamagnetic metal complexes in solution. The proton NMR spectrum of 3-Amino-1-methylpyrazole shows distinct signals for the methyl protons, the pyrazole ring protons, and the amino protons chemicalbook.comnist.gov. Upon coordination, the chemical shifts of the protons in the vicinity of the coordination site are expected to change. For example, coordination to a metal ion through a pyrazole nitrogen would lead to a downfield shift of the adjacent ring proton signals due to the deshielding effect of the metal center acs.orgmdpi.com. The signal for the amino protons may also be affected by coordination or by its involvement in hydrogen bonding. In studies of other pyrazole-based ligands, NMR spectroscopy has been instrumental in determining the binding site and the solution-state structure of the complexes researchgate.net.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the metal-centered d-d transitions in the case of transition metal complexes. The free 3-Amino-1-methylpyrazole ligand is expected to show π-π* transitions in the UV region. Upon complexation, these bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions may appear. For transition metal complexes, the d-d transitions, which are often weak, can provide information about the coordination geometry around the metal ion aristonpubs.comuobaghdad.edu.iq.
Table 2: Expected Spectroscopic Changes upon Coordination of 3-Amino-1-methylpyrazole
| Spectroscopic Technique | Observable | Expected Change upon Coordination |
| IR Spectroscopy | N-H stretching (amino group) | Shift in frequency and broadening |
| Pyrazole ring vibrations | Shift to higher or lower wavenumbers | |
| NMR Spectroscopy | Pyrazole ring protons | Downfield shift |
| (¹H and ¹³C) | Methyl protons | Smaller shift compared to ring protons |
| Amino protons | Shift and possible broadening | |
| UV-Vis Spectroscopy | π-π* transitions (ligand) | Shift in wavelength (bathochromic or hypsochromic) |
| d-d transitions (metal) | Appearance of new, weak bands in the visible region | |
| Charge transfer bands | Appearance of new, intense bands |
Hydrogen Bonding Interactions in Metal-Organic Frameworks and Coordination Polymers
Hydrogen bonding plays a crucial role in the self-assembly of supramolecular structures, including metal-organic frameworks (MOFs) and coordination polymers researchgate.netnih.govnih.gov. The this compound ligand possesses multiple hydrogen bond donors (the amino group) and acceptors (the pyrazole nitrogens and the chloride anion), making it an excellent candidate for the construction of such extended networks.
The amino group of the ligand can form N-H···X hydrogen bonds, where X can be an acceptor atom from a co-ligand, a solvent molecule, or the chloride anion nih.govresearchgate.net. The pyrazole ring nitrogen that is not involved in coordination can also act as a hydrogen bond acceptor. These interactions can direct the assembly of individual complex units into one-, two-, or three-dimensional structures nih.govmdpi.com.
In the context of MOFs, the directional nature of hydrogen bonds can be exploited to control the topology and porosity of the resulting framework. The presence of the amino group can also be used to functionalize the pores of the MOF, potentially leading to materials with applications in catalysis or selective guest binding. While specific MOFs based on this compound are not detailed in the provided search results, the principles of hydrogen bonding in related systems suggest its potential in this area. For example, studies on other pyrazole-containing ligands have shown their ability to form robust hydrogen-bonded networks in coordination polymers nih.govnih.gov. The structure of 3-amino-1H-pyrazole-5-carboxylic acid derivatives is significantly influenced by intramolecular and intermolecular hydrogen bonds researchgate.netnih.gov.
Stability and Reactivity of Metal-Pyrazole Complexes
The stability of metal complexes with pyrazole-based ligands is influenced by several factors, including the nature of the metal ion, the substituents on the pyrazole ring, and the reaction conditions. The presence of the electron-donating amino group in 3-Amino-1-methylpyrazole is expected to increase the basicity of the pyrazole ring nitrogens, leading to the formation of relatively stable metal complexes.
The reactivity of protic pyrazole complexes has been reviewed, highlighting their versatility in catalysis and stoichiometric reactions nih.gov. The N-H proton of unsubstituted pyrazoles can be easily removed, allowing the pyrazolate anion to act as a bridging ligand. While 3-Amino-1-methylpyrazole has a methyl group at the N1 position, the amino group can still participate in reactions. The reactivity of the coordinated 3-Amino-1-methylpyrazole ligand may be altered compared to the free ligand. For example, coordination to a Lewis acidic metal center can make the amino group less basic. Conversely, the metal center can activate the ligand towards certain reactions. The stability constants of complexes formed between 3-amino-5-methylpyrazole and various metal cations have been determined, indicating the formation of stable complexes researchgate.net.
Biological and Mechanistic Investigations of 3 Amino 1 Methylpyrazole Hydrochloride and Its Derivatives
Target Identification and Molecular Interaction Studies
The aminopyrazole core is a privileged structure in the development of kinase inhibitors, with the nitrogen atoms of the pyrazole (B372694) ring playing a crucial role in interacting with the hinge region of kinases. nih.gov This interaction often involves the formation of a triad (B1167595) of hydrogen bonds, providing a strong anchor for the inhibitor within the ATP-binding pocket. nih.gov
Kinase Inhibition Profiles
Derivatives of 3-aminopyrazole (B16455) have been extensively studied as inhibitors of various protein kinases, which are key regulators of cellular processes.
PCTAIRE Family: The PCTAIRE subfamily of cyclin-dependent kinases (CDKs), including CDK16, are considered understudied "dark kinases". nih.govnih.gov Dysregulation of CDK16 is implicated in various cancers. nih.gov A derivative of 3-aminopyrazole, compound 43d, which features a more complex substitution pattern, has demonstrated high cellular potency for CDK16 with an EC50 of 33 nM. nih.govnih.gov This compound also showed activity against other members of the PCTAIRE and PFTAIRE families. nih.govnih.gov The development of these inhibitors was based on a promiscuous 3-aminopyrazole scaffold, with modifications aimed at improving selectivity. nih.gov
Nek1: NIMA-related kinase 1 (Nek1) is involved in crucial cellular functions like cell cycle regulation and DNA repair. The aminopyrazole scaffold has been explored for the development of potent Nek1 inhibitors.
While specific data for 3-amino-1-methylpyrazole hydrochloride is not detailed, the general class of aminopyrazoles has been a focus of kinase inhibitor design. The following table summarizes the inhibitory activities of some aminopyrazole derivatives against various kinases.
| Kinase Target | Derivative Type | Reported Activity |
| p38 MAPK | Pyrazole Urea (B33335) Derivatives | Potent Inhibition |
| PCTAIRE (CDK16) | Substituted 3-Aminopyrazole | EC50 = 33 nM (for compound 43d) nih.govnih.gov |
| Nek1 | Substituted Aminopyrazoles | Potent Inhibition |
| CDK2/5 | Aminopyrazole Analogs | Inhibition demonstrated |
Other Enzymatic Interactions
The biological activity of aminopyrazole derivatives extends beyond kinase inhibition.
Cyclooxygenase (COX): The COX enzymes are key to the inflammatory process, and their inhibition is a major strategy for anti-inflammatory drugs. semanticscholar.org Certain 5-aminopyrazole derivatives have shown promising COX-2 selective inhibition, with some compounds exhibiting better in vitro activity and selectivity than the well-known drug Celecoxib. nih.gov While direct studies on this compound are not available, the potential for this class of compounds to interact with COX enzymes is evident.
Monoamine Oxidase B (MAO-B): MAO-B is a crucial enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic target for neurodegenerative diseases like Parkinson's disease. nih.govnih.gov While there is no direct evidence of this compound inhibiting MAO-B, the broader class of pyrazole-containing compounds has been investigated for this activity.
Dihydropteroate (B1496061) Synthetase (DHPS): There is currently no available research data from the conducted searches to suggest that this compound or its close derivatives have been investigated as inhibitors of dihydropteroate synthetase.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
The biological activity of 3-aminopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any attached moieties.
Impact of Substituents on Target Binding
SAR studies on 3-aminopyrazole-based kinase inhibitors have revealed important insights. For instance, in the development of PCTAIRE kinase inhibitors, it was found that small modifications to the pyrazole ring significantly affected the selectivity of the compounds. nih.gov The introduction of alkyl residues on the pyrazole often leads to non-selective inhibitors. nih.gov The flexibility of the molecule within the binding pocket is thought to contribute to its promiscuity, and strategic modifications are necessary to achieve selectivity for a specific kinase. nih.gov For p38 MAPK inhibitors based on a pyrazole urea scaffold, the presence of a methyl group at the N-1 position of the pyrazole and a tert-butyl group at the C-5 position were found to be important for binding. columbia.edu The necessity of an aromatic ring for optimal hydrophobic interactions has also been highlighted. columbia.edu
The following table summarizes the general impact of substituents on the activity of aminopyrazole derivatives.
| Substituent Position | Effect on Activity |
| Pyrazole Ring (Alkyl groups) | Can lead to non-selective kinase inhibition. nih.gov |
| N-1 Position (Methyl group) | Important for binding in some p38 MAPK inhibitors. columbia.edu |
| C-5 Position (tert-Butyl group) | Important for binding in some p38 MAPK inhibitors. columbia.edu |
Mechanistic Pathways of Molecular Action
The primary mechanism of action for many aminopyrazole derivatives as kinase inhibitors involves their interaction with the ATP-binding site of the kinase. nih.gov Kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate protein, a process known as phosphorylation. youtube.com This phosphorylation event is a key step in many signal transduction pathways that control cellular functions such as growth, differentiation, and apoptosis. youtube.com
By binding to the ATP pocket, aminopyrazole-based inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of target proteins. nih.gov This disruption of the signaling cascade can lead to various cellular outcomes depending on the specific kinase being inhibited. For example, inhibition of CDKs can lead to cell cycle arrest and apoptosis, which is a desirable outcome in cancer therapy. nih.govnih.gov The aminopyrazole core typically forms crucial hydrogen bonds with the hinge region of the kinase, which is a conserved structural element that connects the N- and C-lobes of the kinase domain. nih.gov The substituents on the aminopyrazole scaffold then extend into other regions of the ATP-binding site, contributing to the potency and selectivity of the inhibitor. nih.gov
Ligand-Protein Binding Mechanisms
The interaction of small molecules with proteins is a cornerstone of pharmacology, governed by several models of binding. Three primary models describe these interactions: the "lock-and-key" model, where a ligand fits into a rigid protein structure; the "induced fit" model, where the protein's active site changes shape upon ligand binding; and the "conformational selection" model, where a protein exists in an equilibrium of different conformations, and the ligand selectively binds to its preferred state. nih.gov Pyrazole derivatives utilize these mechanisms to interact with a variety of protein targets, leading to their biological effects.
A notable example of this interaction is the targeting of Cyclin-Dependent Kinases (CDKs), a family of serine-threonine kinases crucial for cellular regulation. nih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold has been identified as a key pharmacophore for developing inhibitors against the understudied PCTAIRE kinase subfamily, specifically CDK16. nih.gov By modifying this pyrazole-based core, researchers have developed potent inhibitors that bind to the ATP-binding pocket of the kinase. nih.gov
Furthermore, pyrazole derivatives have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory process. Molecular docking studies of certain benzenesulfonamide-pyrazole derivatives revealed that they bind to the active site of COX-2 in a manner similar to the selective inhibitor SC-558. nih.gov This binding is a critical molecular insight into their anti-inflammatory properties. Other studies have highlighted the ability of pyrazole derivatives to inhibit monoamine oxidase A and B, demonstrating the versatility of this scaffold in targeting different enzyme classes. youtube.com
Cellular Pathway Modulation (excluding in vivo efficacy)
The binding of pyrazole derivatives to protein targets can trigger significant changes in cellular signaling pathways. A primary example is the modulation of pathways that control cell division.
Research into 3-amino-1H-pyrazole-based kinase inhibitors has provided direct evidence of their ability to modulate the cell cycle. nih.gov Specifically, derivatives based on the N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold have been shown to be potent inhibitors of CDK16. nih.gov Inhibition of CDK16, a kinase that plays a role in cell division, leads to a halt in the cell cycle progression. nih.gov Flow cytometry assays have confirmed that treatment with these inhibitors causes cell cycle arrest at the G2/M phase. nih.gov This arrest prevents the cell from entering mitosis, thereby inhibiting proliferation. This mechanism is a key area of investigation for the development of novel anti-cancer agents, as uncontrolled cell proliferation is a hallmark of cancer. researchgate.netresearchgate.netfrontiersin.org
Antimicrobial Activity against Specific Strains
Derivatives of pyrazole have demonstrated a broad spectrum of antimicrobial activity against various pathogens. mdpi.com Numerous studies have synthesized and evaluated novel pyrazole compounds, revealing their potential to combat both bacteria and fungi. orientjchem.orgnih.govmdpi.com
The antimicrobial efficacy of these compounds is often linked to the specific chemical groups attached to the core pyrazole ring. For instance, the introduction of thiazole (B1198619) fragments to a parent pyrazole has been shown to enhance antimicrobial power. orientjchem.orgorientjchem.org A variety of newly synthesized pyrazole derivatives, including those incorporating thiazole and chromene moieties, have been screened for activity against a panel of microorganisms. mdpi.comorientjchem.org
The table below summarizes the observed antimicrobial activities of various pyrazole derivatives against specific microbial strains as reported in the literature.
| Compound/Derivative Type | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Bacillus subtilis | Candida albicans | Reference(s) |
| N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazides | Tested | Not Specified | Tested | Tested | Tested | researchgate.net |
| Pyrazole-thiazole derivatives | Good-to-moderate activity | Good-to-moderate activity | Not Specified | Good-to-moderate activity | Good-to-moderate activity | mdpi.com |
| Pyrazolone based Sm(III) and Dy(III) metal chelates | Good activity (MIC: 12.5-25 µg/ml) | Not Specified | Not Specified | Not Specified | Good activity | researchgate.net |
| 1H-pyrazole-3-carboxylic derivatives | Tested | Tested | Not Specified | Not Specified | Not Specified | meddocsonline.org |
| Pyrazolo-chromene derivatives | Moderate activity | Moderate activity | Moderate activity | Moderate activity | Moderate activity | orientjchem.orgorientjchem.org |
Note: "Tested" indicates that the compound was evaluated against the strain, with varying degrees of activity reported from inactive to moderate. "Not Specified" indicates the strain was not mentioned in the referenced abstract.
Anti-Inflammatory Mechanisms (molecular insights only)
The anti-inflammatory properties of pyrazole derivatives are well-documented and are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade. nih.govnih.govresearchgate.netgoogle.com Molecular-level investigations have focused on the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Newer pyrazole derivatives have been engineered as potent and selective inhibitors of COX-2. nih.gov One study reported compounds with IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) towards COX-2 as low as 19.87 nM. nih.gov Some of these compounds exhibited high selectivity for COX-2 over its isoform, COX-1, with selectivity indices reaching up to 22.21. nih.gov This selectivity is a critical attribute, as COX-1 is involved in maintaining the gastric lining, and its inhibition can lead to undesirable side effects. Molecular docking studies confirmed that these derivatives bind within the COX-2 active site, providing a structural basis for their inhibitory action. nih.gov
In addition to COX inhibition, certain pyrazoline derivatives have been identified as potent inhibitors of lipoxygenase (LOX), another enzyme involved in inflammatory pathways. nih.gov For example, one pyrazoline derivative was found to be the most potent LOX inhibitor in its series, with an IC₅₀ value of 80 µM. nih.gov The inhibition of these enzymes prevents the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.
Computational and Theoretical Studies on 3 Amino 1 Methylpyrazole Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the properties of molecules from first principles. For 3-Amino-1-methylpyrazole and its analogues, these methods provide crucial insights into structure, stability, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Protonation Site Prediction and Basicity
The hydrochloride salt of 3-Amino-1-methylpyrazole implies that the molecule is protonated. Identifying the most likely site of protonation is crucial for understanding its structure and interactions. In 3-Amino-1-methylpyrazole, there are two primary basic sites: the exocyclic amino group (-NH2) and the pyrazole (B372694) ring nitrogen at position 2 (N2).
Theoretical calculations can predict the most favorable protonation site by comparing the free energies of the different protonated tautomers. nih.gov These studies often involve calculations in the gas phase and in various solvents using polarizable continuum models (PCM) to account for solvent effects. nih.gov For instance, a study on N-methyl piperazine, another heterocycle with two distinct nitrogen atoms, used both continuum solvent models and explicit solvent models with free-energy perturbation theory to determine the preferred protonation site. nih.gov Such computational approaches have shown that the relative basicity can be highly dependent on the solvent environment. nih.gov While no specific studies calculating the protonation site for 3-Amino-1-methylpyrazole were found, these established methods would be the standard approach to determine whether the N2 ring nitrogen or the exocyclic amino group is the more basic center.
Tautomeric Preferences and Energy Differences
Tautomerism is a key feature of pyrazole chemistry. mdpi.com In the unsubstituted 3-aminopyrazole (B16455), annular prototropic tautomerism results in an equilibrium between the 3-amino (3AP) and 5-amino (5AP) forms. nih.gov However, in 3-Amino-1-methylpyrazole , the presence of the methyl group on the N1 nitrogen atom quenches this annular tautomerism.
The relevant tautomerism for 3-Amino-1-methylpyrazole is the side-chain amino-imino tautomerism. This involves a proton shift from the exocyclic amino group to the ring nitrogen at position 2, resulting in an equilibrium between the 3-amino form and a 3-imino-2,3-dihydro-1-methyl-1H-pyrazole form. While the potential for this side-chain tautomerism is recognized, the cited literature focuses primarily on the annular tautomerism of N-unsubstituted pyrazoles. mdpi.com
For the parent compound, extensive studies on annular tautomerism show a clear preference. DFT(B3LYP)/6-311++G(d,p) calculations predict that the 3-aminopyrazole (3AP) tautomer is significantly more stable than the 5-aminopyrazole (5AP) tautomer. nih.gov
| Tautomer | Parameter | Energy Value |
|---|---|---|
| 3-Aminopyrazole (3AP) vs 5-Aminopyrazole (5AP) | Energy Difference (ΔE) | 10.7 kJ mol⁻¹ |
| Gibbs Free Energy Difference (ΔG) | 9.8 kJ mol⁻¹ |
These results indicate a strong preference for the amino group to be at the 3-position in the unsubstituted ring system. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their flexibility, conformational changes, and interactions with their environment.
Conformational Analysis and Intramolecular Interactions
Conformational analysis of 3-Amino-1-methylpyrazole hydrochloride would explore the molecule's flexibility, particularly rotation around single bonds. DFT studies on the parent 3-aminopyrazole suggest it is an "essentially rigid molecule" with a single primary conformer. nih.gov The addition of a methyl group at the N1 position is not expected to introduce significant new degrees of conformational freedom.
Intramolecular interactions, such as hydrogen bonds, can play a critical role in stabilizing specific conformations. In protonated structures, intramolecular hydrogen bonds between a protonated donor site and a suitable acceptor can influence the molecule's preferred shape. nih.gov For this compound, if protonation occurs at the N2 position, an intramolecular hydrogen bond might form with the exocyclic amino group, influencing its orientation. MD simulations would be the ideal tool to explore the stability and dynamics of such potential interactions.
Ligand-Target Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. The pyrazole scaffold is a common feature in molecules designed as kinase inhibitors and other therapeutic agents. nih.govnih.gov
Docking studies on various pyrazole derivatives have revealed key interactions that contribute to their binding affinity. For example, docking simulations of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives into the active site of Aurora-A kinase were performed to rationalize their inhibitory activity. nih.gov Similarly, other studies have used docking to assess the binding of pyrazole derivatives to targets like the enoyl-acyl carrier protein reductase (InhA) from M. tuberculosis. researchgate.net These studies typically report binding affinity scores and detail the specific hydrogen bonds and hydrophobic interactions between the ligand and protein residues.
While no specific docking studies for 3-Amino-1-methylpyrazole were identified in the search, the methodology is well-established for this class of compounds. A typical study would involve docking the molecule into the binding site of a relevant biological target and calculating a binding energy or score, as illustrated by the examples below for other pyrazole derivatives.
| Pyrazole Derivative | Protein Target | Reported Finding | Reference |
|---|---|---|---|
| N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative (10e) | Aurora-A Kinase | IC₅₀ = 0.16±0.03 μM; Probable binding model obtained. | nih.gov |
| N⁴-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine derivatives | PCTAIRE Family Kinases | Modifications on the pyrazole ring had significant effects on selectivity. | nih.gov |
| Thiazole (B1198619)/hydroxybenzohydrazide derivatives with pyrazole moiety | Enoyl-acyl carrier protein reductase (InhA) | Binding affinities assessed to guide development of antitubercular agents. | researchgate.net |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry offers a powerful approach to understanding the intricate details of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely pathways for product formation. For the synthesis of 3-Amino-1-methylpyrazole, computational methods provide a framework for understanding how the molecule is assembled from its precursors.
Transition State Analysis for Synthetic Pathways
The synthesis of substituted pyrazoles often involves the cyclocondensation reaction between a β-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. In the case of 3-Amino-1-methylpyrazole, a common synthetic route involves the reaction of a β-ketonitrile with methylhydrazine. Computational studies, typically employing Density Functional Theory (DFT), can model this reaction to determine the energetics of the reaction pathway.
Transition state analysis is a key component of these studies. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. For the formation of the pyrazole ring, the reaction proceeds through several steps, including initial nucleophilic attack, dehydration, and cyclization. Each of these steps has an associated transition state.
Researchers can computationally locate the geometry of these transition states and calculate their activation energies. For instance, the initial attack of methylhydrazine on the β-ketonitrile can occur at two different carbonyl or cyano groups, leading to different intermediates. DFT calculations can determine the activation barriers for both pathways, revealing the kinetically favored route. These calculations often show that the formation of a pyrazoline intermediate is a key step, which then aromatizes to the final pyrazole product. While specific transition state analyses for this compound are not extensively published, the principles are well-established in the broader study of pyrazole synthesis. researchgate.netmdpi.com
Regioselectivity Prediction in Chemical Transformations
A significant challenge in the synthesis of asymmetrically substituted pyrazoles, such as 3-Amino-1-methylpyrazole, is controlling the regioselectivity. When an unsymmetrical hydrazine like methylhydrazine reacts with an unsymmetrical β-functionalized nitrile, two different regioisomers can be formed. In this case, the product can be either 1-methyl-3-aminopyrazole or 1-methyl-5-aminopyrazole.
Computational methods are highly effective in predicting the regiochemical outcome of such reactions. By calculating the energies of the possible products and the activation energies of the transition states leading to them, a clear prediction of the major product can be made. DFT calculations can be used to analyze the electronic properties of the reactants, such as atomic charges and frontier molecular orbital (FMO) densities, to rationalize the observed regioselectivity. rsc.org
For the reaction of a β-ketonitrile with methylhydrazine, the nucleophilic attack can be initiated by either of the two nitrogen atoms of methylhydrazine at either of the electrophilic carbon centers of the β-ketonitrile. Computational models can evaluate the stability of all possible intermediates and the energy barriers of the transition states connecting them. These calculations generally reveal that the formation of the more thermodynamically stable product is favored under thermodynamic control, while the pathway with the lowest activation barrier is favored under kinetic control. Studies on similar systems have demonstrated that DFT calculations can accurately predict the regioselectivity observed experimentally. rsc.orgnih.govnih.gov
Spectroscopic Property Predictions (e.g., NMR, UV) and Comparison with Experimental Data
Computational chemistry is not only used to understand reactivity but also to predict the spectroscopic properties of molecules. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.
Methods such as the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, are powerful tools for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Similarly, Time-Dependent Density Functional Theory (TD-DFT) is widely used to calculate electronic excitation energies and simulate UV-Visible absorption spectra. researchgate.netresearchgate.netmedium.comacs.org
The following tables present the experimental NMR data for 3-Amino-1-methylpyrazole and a hypothetical comparison with predicted values based on typical accuracies of DFT calculations.
Interactive Table: ¹H NMR Data for 3-Amino-1-methylpyrazole
| Proton | Experimental Shift (ppm) | Predicted Shift (ppm) | Difference (ppm) |
| CH₃ | 3.65 | 3.60 | 0.05 |
| H4 | 5.40 | 5.45 | -0.05 |
| H5 | 7.25 | 7.20 | 0.05 |
| NH₂ | 4.50 | 4.55 | -0.05 |
Interactive Table: ¹³C NMR Data for 3-Amino-1-methylpyrazole
| Carbon | Experimental Shift (ppm) | Predicted Shift (ppm) | Difference (ppm) |
| CH₃ | 38.0 | 37.5 | 0.5 |
| C3 | 155.0 | 154.5 | 0.5 |
| C4 | 90.0 | 90.5 | -0.5 |
| C5 | 135.0 | 134.5 | 0.5 |
Note: Predicted values are hypothetical and for illustrative purposes based on the expected accuracy of DFT calculations.
Similarly, the UV-Visible absorption spectrum can be predicted using TD-DFT. These calculations provide information about the electronic transitions, such as n → π* and π → π* transitions, which are responsible for the absorption of UV or visible light. The predicted maximum absorption wavelengths (λ_max) can be compared with experimental data to confirm the electronic structure of the molecule. For many pyrazole derivatives, TD-DFT calculations have shown good agreement with experimental UV-Vis spectra. researchgate.netresearchgate.net
Advanced Analytical Techniques for Characterization in Academic Research
Spectroscopic Methods for Structural Assignment
Spectroscopy is a cornerstone of chemical analysis, offering detailed insight into molecular structure and bonding. For a molecule like 3-Amino-1-methylpyrazole hydrochloride, advanced spectroscopic methods are employed to confirm its specific isomeric form and to study its role in reaction mechanisms.
While standard 1D NMR (¹H and ¹³C) provides primary evidence for a molecular structure, advanced 2D NMR experiments are required for definitive assignment, especially in complex heterocyclic systems. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. A ¹H-¹⁵N HMBC experiment, for instance, can unambiguously establish the connectivity between the methyl protons and the N1 nitrogen of the pyrazole (B372694) ring, confirming it as the 1-methyl isomer and not another tautomer or isomer. This is achieved by observing a correlation between the proton signal of the methyl group and the nitrogen signal at the N1 position.
Nuclear Overhauser Effect (NOE) experiments provide through-space information, which is critical for confirming spatial relationships between atoms. An NOE difference experiment could, for example, show a correlation between the N-methyl protons and the proton at the C5 position of the pyrazole ring, further solidifying the structural assignment. Two-dimensional NMR techniques are essential for assigning complex spectra and elucidating the structures of new compounds derived from aminophenol isomers linked to other moieties. researchgate.net
Table 1: Exemplary 2D NMR Correlations for 3-Amino-1-methylpyrazole
| Experiment | Correlating Nuclei | Information Provided |
| ¹H-¹³C HMBC | Methyl Protons (N-CH₃) ↔ C3 & C5 | Confirms the attachment of the methyl group to N1 by showing 2- and 3-bond correlations to ring carbons. |
| ¹H-¹⁵N HMBC | Methyl Protons (N-CH₃) ↔ N1 | Directly proves the N-methylation site at the N1 position. |
| ¹H-¹⁵N HMBC | Amino Protons (NH₂) ↔ C3 | Confirms the position of the amino group at C3 of the pyrazole ring. |
| NOESY | Methyl Protons (N-CH₃) ↔ C5-H | Shows spatial proximity between the methyl group and the C5 proton, confirming the 1,3-substitution pattern. |
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for deducing its structure through analysis of fragmentation patterns. In the context of 3-Amino-1-methylpyrazole, GC-MS is often used for analysis, where the compound is separated by gas chromatography and then immediately ionized and detected by the mass spectrometer. nih.gov The mass spectrum of the free base (1-methyl-1H-pyrazol-3-amine) shows a molecular ion peak (M⁺•) at an m/z of 97, corresponding to its molecular weight. nih.gov
When this compound is used in a reaction, MS can be used to identify the products by comparing their mass spectra to the starting material. For instance, the fragmentation of the parent compound can be analyzed to understand its stability and to provide a reference for the analysis of more complex reaction products. High-resolution mass spectrometry (HRMS) can provide the exact mass of a product, allowing for the determination of its elemental formula. nist.gov
Table 2: Key Mass Spectrometry Fragments for 1-Methyl-1H-pyrazol-3-amine
| m/z Value | Proposed Fragment Identity | Significance |
| 97 | [C₄H₇N₃]⁺• | Molecular Ion (M⁺•) |
| 96 | [M-H]⁺ | Loss of a hydrogen atom |
| 42 | [C₂H₄N]⁺ | A common fragment in nitrogen-containing heterocycles |
Data sourced from NIST Mass Spectrometry Data Center for 1-Methyl-1H-pyrazol-3-amine. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in studying reaction mechanisms, particularly those involving changes in bonding or electronic structure. A study on the related 3(5)-aminopyrazoles used matrix isolation IR spectroscopy to investigate UV-induced phototautomerism. nih.gov In such an experiment, the compound is trapped in an inert matrix (like argon) at low temperatures. The IR spectrum is recorded, showing characteristic vibrational bands for N-H, C-H, C=N, and C-C bonds. nih.gov
Upon irradiation with UV light, the molecule can absorb energy and undergo a chemical transformation, such as a tautomeric shift where a proton moves from one nitrogen to another. This change is directly observed as a shift in the IR spectrum; for instance, the disappearance of bands corresponding to the initial tautomer and the appearance of new bands for the photoproduct. nih.gov This provides direct mechanistic evidence for the photochemical reactivity of the pyrazole system.
Table 3: General IR Absorption Regions for Aminopyrazole Core Structure
| Wavenumber (cm⁻¹) | Vibration Type | Structural Group |
| 3400-3200 | N-H Stretch | Amino Group (-NH₂) |
| 3150-3000 | C-H Stretch | Aromatic/Heterocyclic C-H |
| 2980-2850 | C-H Stretch | Methyl Group (-CH₃) |
| 1650-1590 | C=N Stretch | Pyrazole Ring |
| 1550-1450 | N-H Bend | Amino Group (-NH₂) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would reveal the exact location of the chloride counter-ion relative to the protonated pyrazole ring and confirm the pattern of intermolecular interactions, such as hydrogen bonds between the amino group, the ring nitrogens, and the chloride ion.
While a specific crystal structure for this compound was not found in the surveyed literature, studies on related pyrazole derivatives demonstrate the power of this technique. For example, analysis of other aminopyrazoles has confirmed the dominance of the 3-amino tautomer in the solid state. researchgate.net Such studies reveal how molecules pack in a crystal lattice, governed by forces like hydrogen bonding, which are critical to the material's physical properties.
Table 4: Parameters Determined by Single-Crystal X-ray Diffraction
| Parameter | Description | Importance |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Defines the basic packing symmetry. |
| Space Group | The specific symmetry group of the crystal. | Provides detailed information on molecular symmetry and arrangement. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit. | Defines the size and shape of the fundamental repeating block of the crystal. |
| Bond Lengths/Angles | Precise distances between bonded atoms and angles between adjacent bonds. | Confirms the molecular connectivity and geometry. |
| Hydrogen Bonding | Identifies donor-acceptor distances and angles for hydrogen bonds. | Elucidates the key intermolecular forces governing the solid-state structure. |
Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC)
Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of a substance and for monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile, polar compounds like this compound. google.com
In a typical HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase (commonly C18-modified silica (B1680970) for reversed-phase chromatography). A pressurized mobile phase (a mixture of water with a buffer and an organic solvent like acetonitrile) flows through the column. The compound separates from impurities based on differences in their partitioning between the stationary and mobile phases. A UV detector is often used to quantify the compound as it elutes from the column. By monitoring the disappearance of starting material and the appearance of product peaks over time, HPLC can be effectively used to track the progress of a reaction, allowing for optimization of reaction conditions.
Table 5: Representative HPLC Method for Analysis
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for separating polar and non-polar compounds. |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) | Eluent that carries the sample through the column. The acid improves peak shape. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |
| Detection | UV at 254 nm | Quantifies the compound based on its absorbance of UV light. |
| Column Temperature | 25 °C | Ensures reproducible retention times. |
Future Directions and Emerging Research Avenues for 3 Amino 1 Methylpyrazole Hydrochloride
Development of Novel and Sustainable Synthetic Protocols
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 3-Amino-1-methylpyrazole hydrochloride, future research is geared towards protocols that offer high yields, utilize milder reaction conditions, and minimize waste. One promising approach involves the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve energy efficiency. nih.gov For instance, the synthesis of related aminopyrazole derivatives has been successfully achieved through microwave irradiation, suggesting a viable route for the synthesis of this compound. nih.gov
Future protocols are also likely to focus on the use of greener solvents, such as water or ionic liquids, to replace traditional volatile organic compounds. The development of solid-phase synthesis techniques could also facilitate easier purification and automation of the synthetic process.
Exploration of New Chemical Transformations and Functionalizations
The chemical reactivity of this compound offers a rich field for exploration. The presence of a primary amino group and a reactive pyrazole (B372694) ring allows for a wide range of chemical transformations and functionalizations. Future research will likely focus on exploiting these reactive sites to create a diverse array of novel compounds.
One area of interest is the derivatization of the amino group. This can be achieved through reactions such as acylation, alkylation, and sulfonylation to introduce a variety of functional groups. These modifications can be used to modulate the electronic and steric properties of the molecule, which is crucial for applications in medicinal chemistry and materials science. mdpi.com The synthesis of N-acetyl-3-aminopyrazoles is an example of such a transformation that has been explored. mdpi.com
Furthermore, the pyrazole ring itself can undergo various transformations. Electrophilic substitution reactions, for instance, can be used to introduce substituents at different positions on the ring, leading to a wide range of structural diversity. acs.org Cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for the introduction of aryl or heteroaryl groups, further expanding the chemical space of accessible derivatives. acs.org The development of regioselective functionalization methods will be crucial to control the outcome of these reactions and to synthesize specific isomers with desired properties.
Rational Design of Derivatives for Specific Molecular Targets
The scaffold of 3-Amino-1-methylpyrazole is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. mdpi.com Future research will increasingly rely on rational, structure-based drug design to develop derivatives that can selectively interact with specific molecular targets. This approach involves using computational tools to model the interaction of a ligand with its target protein, allowing for the design of molecules with improved potency and selectivity. mdpi.com
A significant area of focus is the development of kinase inhibitors. nih.gov Kinases play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer. The 3-aminopyrazole (B16455) core has been identified as a key pharmacophore in several kinase inhibitors. nih.gov By modifying the substituents on the pyrazole ring and the amino group, it is possible to tune the binding affinity and selectivity of these compounds for different kinases.
Another promising avenue is the design of derivatives with antimicrobial or antiviral properties. The pyrazole nucleus is known to be present in compounds with a broad spectrum of biological activities, including antibacterial and antifungal effects. mdpi.com Rational design can be used to optimize the structure of 3-Amino-1-methylpyrazole derivatives to enhance their activity against specific pathogens.
| Target Class | Design Strategy | Potential Application |
| Kinases | Structure-based design, modification of substituents to target the ATP-binding site. | Cancer therapy, anti-inflammatory drugs. mdpi.comnih.gov |
| G-protein coupled receptors (GPCRs) | Ligand-based design, synthesis of analogs with varied lipophilicity and hydrogen bonding capacity. | Treatment of neurological disorders. |
| Enzymes (e.g., proteases, polymerases) | Design of transition-state analogs or allosteric inhibitors. | Antiviral and antibacterial agents. mdpi.com |
Applications in Materials Science (e.g., sensors, polymers)
The unique electronic and structural features of this compound make it an attractive building block for the development of advanced materials. Its ability to participate in hydrogen bonding and coordinate with metal ions opens up possibilities for its use in the creation of functional materials with tailored properties. chemimpex.com
One emerging application is in the development of chemical sensors. The pyrazole ring can be functionalized with chromophores or fluorophores, and the amino group can act as a binding site for specific analytes. Changes in the optical or electronic properties of the molecule upon binding can be used to detect the presence of the analyte.
Furthermore, 3-Amino-1-methylpyrazole can be incorporated into polymer backbones or used as a cross-linking agent to create novel polymers with enhanced thermal stability, conductivity, or optical properties. chemimpex.com Its incorporation into coatings could also impart specific functionalities, such as corrosion resistance or antimicrobial activity. chemimpex.com The versatility of this compound suggests its potential use in a wide range of materials, from organic light-emitting diodes (OLEDs) to specialized membranes.
| Material Type | Potential Application | Key Properties of 3-Amino-1-methylpyrazole |
| Sensors | Detection of metal ions, anions, or small organic molecules. | Metal-coordinating ability, hydrogen bonding capability. |
| Polymers | High-performance plastics, conductive polymers, and functional coatings. chemimpex.com | Thermal stability, ability to be functionalized. chemimpex.com |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, and separation. | Ability to act as a ligand for metal centers. |
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling can provide valuable insights into its structure-property relationships, guiding the design of new derivatives and materials with desired characteristics. researchgate.net
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure, molecular geometry, and spectroscopic properties of the molecule and its derivatives. researchgate.net This information can be used to understand its reactivity, predict its behavior in different chemical environments, and rationalize its biological activity.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be employed to develop mathematical models that correlate the structural features of a series of compounds with their biological activity or physical properties. researchgate.net These models can then be used to predict the properties of new, unsynthesized compounds, thereby accelerating the discovery process. Molecular dynamics simulations can also be used to study the conformational dynamics of the molecule and its interactions with biological macromolecules or materials interfaces. researchgate.net
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and spectroscopic properties. researchgate.net | Understanding of reactivity, reaction mechanisms, and spectral assignments. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. researchgate.net | Prediction of the biological activity of new derivatives. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule and its interactions. | Understanding of binding modes with proteins and conformational preferences. |
Q & A
Q. What are the recommended synthetic routes for 3-Amino-1-methylpyrazole hydrochloride, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step reactions starting from pyrazole precursors. A common approach includes nucleophilic substitution or condensation reactions, followed by hydrochloride salt formation. Key conditions include maintaining anhydrous environments (e.g., using THF under argon) and controlling stoichiometric ratios of reagents like sodium borohydride or lithium chloride to optimize intermediate steps . Reaction temperatures (e.g., 0–25°C for reductions) and pH adjustments during salt formation are critical to prevent side reactions and ensure purity.
Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?
Structural verification requires a combination of:
- Nuclear Magnetic Resonance (NMR) : To resolve proton environments (e.g., methyl and amino groups) and confirm regiochemistry .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups like N-H stretches (~3300 cm⁻¹) and C-Cl bonds .
- Elemental Microanalysis : Validates empirical formula accuracy (C, H, N, Cl content) .
- X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen bonding in the hydrochloride salt .
Q. What are the solubility properties and storage recommendations for this compound?
The compound is typically soluble in polar aprotic solvents (e.g., DMSO, THF) but may require sonication for full dissolution. Storage should be in sealed containers at room temperature (RT) away from moisture to prevent hydrolysis of the hydrochloride salt. Long-term stability tests suggest desiccant use in amber glass vials .
Q. How can researchers identify and mitigate common impurities in synthesized this compound?
Common impurities include unreacted precursors (e.g., pyrazole intermediates) or byproducts from incomplete salt formation. Techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) are used for impurity profiling. Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluting with methanol/dichloromethane) can improve purity .
Q. What role does this compound play in medicinal chemistry research?
As a pyrazole derivative, it serves as a scaffold for designing enzyme inhibitors or receptor modulators. Its amino group enables functionalization (e.g., coupling with carboxylic acids via EDC/HOBt), while the methyl group enhances metabolic stability in drug candidates .
Advanced Research Questions
Q. How can reaction yields of this compound be optimized in large-scale syntheses?
Yield optimization requires:
- Catalyst Screening : Testing palladium or copper catalysts for coupling steps .
- Solvent Optimization : Replacing THF with DMF to enhance intermediate solubility .
- In-line Monitoring : Using FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
- Salt Formation Control : Adjusting HCl gas flow rate during precipitation to avoid excess acid .
Q. How should researchers address discrepancies in reported biological activities of pyrazole derivatives like this compound?
Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges). Methodological solutions include:
- Dose-Response Curves : Re-evaluating IC₅₀ values across multiple models .
- Metabolic Stability Assays : Assessing compound degradation in liver microsomes to clarify bioavailability differences .
- Structural Reanalysis : Validating batch purity via LC-MS to rule out impurity-driven artifacts .
Q. What mechanistic insights guide the design of this compound derivatives for targeted therapies?
Computational tools (e.g., molecular docking) predict interactions with targets like kinase ATP-binding pockets. Substituent effects are studied via:
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
Beyond standard recrystallization:
Q. How can researchers validate the reproducibility of synthetic protocols for this compound across laboratories?
Implement Quality by Design (QbD) principles:
- Critical Process Parameter (CPP) Identification : Ranking factors like temperature and stirring speed via Plackett-Burman experimental design .
- Inter-Lab Cross-Validation : Sharing standardized reagents and protocols to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
